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Cysteinyl Leukotriene HPLC Mixture II

Cat. No.: B1164531
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Description

Overview of Eicosanoid Pathways and the 5-Lipoxygenase Cascade

Eicosanoids are a large family of signaling molecules produced from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. wikipedia.org When a cell is activated by various stimuli, arachidonic acid is released from the cell membrane's phospholipids (B1166683) by the action of phospholipase A2. nih.govmdpi.com Once freed, arachidonic acid can be metabolized through three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, leading to the formation of prostaglandins (B1171923), thromboxanes, leukotrienes, and other bioactive lipids. mdpi.comnih.gov

The synthesis of leukotrienes is specifically initiated by the lipoxygenase (LOX) pathway. mdpi.com The key enzyme in this cascade is 5-lipoxygenase (5-LO or ALOX5). wikipedia.orgnih.gov For 5-LO to act, it must translocate to the nuclear membrane, a process that requires calcium and the presence of the 5-lipoxygenase-activating protein (FLAP), which presents the arachidonic acid substrate to the enzyme. nih.govnih.gov

The 5-lipoxygenase cascade involves two primary enzymatic steps catalyzed by 5-LO. nih.gov First, 5-LO incorporates molecular oxygen into arachidonic acid to form an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.govyoutube.com Subsequently, the same enzyme catalyzes the dehydration of 5-HPETE to form another unstable epoxide, leukotriene A4 (LTA4). wikipedia.orgnih.gov LTA4 is a crucial branching point in the pathway, leading to the synthesis of different classes of leukotrienes. creative-proteomics.comatsjournals.org

Enzyme/ProteinFunction in the 5-Lipoxygenase Cascade
Phospholipase A2 (PLA2) Releases arachidonic acid from membrane phospholipids. nih.gov
5-Lipoxygenase-Activating Protein (FLAP) Binds arachidonic acid and presents it to 5-LO. nih.govnih.gov
5-Lipoxygenase (5-LO) Catalyzes the conversion of arachidonic acid to 5-HPETE and then to LTA4. wikipedia.orgnih.gov
Leukotriene A4 Hydrolase (LTA4H) Converts LTA4 to Leukotriene B4 (LTB4). wikipedia.orgpnas.org
Leukotriene C4 Synthase (LTC4S) Conjugates LTA4 with glutathione (B108866) to form Leukotriene C4 (LTC4). pnas.orgdiva-portal.org
γ-Glutamyltransferase Metabolizes LTC4 to Leukotriene D4 (LTD4). wikipedia.org
Dipeptidase Metabolizes LTD4 to Leukotriene E4 (LTE4). wikipedia.org

Identification and Classification of Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)

Leukotrienes are broadly divided into two classes: the dihydroxy acid leukotriene (like LTB4) and the cysteinyl leukotrienes (CysLTs). nih.govfrontiersin.org The CysLTs are characterized by the presence of a cysteine-containing amino acid or peptide side chain. This group includes leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4). nih.gov

The synthesis of CysLTs begins with the pivotal intermediate, LTA4. In cells expressing LTC4 synthase, such as mast cells and eosinophils, LTA4 is conjugated with the tripeptide glutathione (glutamate-cysteine-glycine) to form LTC4. pnas.orgdiva-portal.orgbiosciencepharma.com LTC4 is considered the parent CysLT. caymanchem.com

Following its synthesis and export from the cell, LTC4 undergoes sequential extracellular metabolism. nih.gov First, the enzyme γ-glutamyltransferase removes the glutamic acid residue from the glutathione moiety of LTC4, converting it to LTD4. wikipedia.org Subsequently, a dipeptidase removes the glycine (B1666218) residue, resulting in the formation of LTE4. wikipedia.orgresearchgate.net LTE4 is the most stable of the CysLTs and is often measured in biological fluids like urine as a biomarker of CysLT production. nih.gov

These three molecules—LTC4, LTD4, and LTE4—are the primary components of what was historically known as the "slow-reacting substance of anaphylaxis" (SRS-A). atsjournals.orgnih.gov They exert their biological effects by binding to specific G protein-coupled receptors on target cells. nih.gov Two main CysLT receptors have been identified and cloned: CysLT1 and CysLT2. nih.govsigmaaldrich.com A third receptor, GPR99, has been identified as a receptor for LTE4. nih.govnih.gov The CysLTs have different binding affinities for these receptors, which contributes to their distinct biological activities. For the CysLT1 receptor, the rank order of potency is LTD4 > LTC4 > LTE4, whereas for the CysLT2 receptor, it is LTC4 = LTD4 > LTE4. nih.gov

Cysteinyl LeukotrienePrecursorKey Synthesizing/Metabolizing EnzymeReceptor Affinity Profile
Leukotriene C4 (LTC4) LTA4 + GlutathioneLTC4 SynthasePotent at CysLT2 receptor. nih.gov
Leukotriene D4 (LTD4) LTC4γ-GlutamyltransferaseMost potent agonist at CysLT1 receptor. nih.govnih.gov
Leukotriene E4 (LTE4) LTD4DipeptidaseLower affinity for CysLT1 and CysLT2; acts on GPR99. nih.govnih.govnih.gov

Historical Context of Leukotriene Discovery and Research Evolution

The journey to understanding leukotrienes began between 1938 and 1940, with the discovery of a substance released during anaphylactic shock that caused a slow, prolonged contraction of smooth muscle. atsjournals.org This substance was termed "slow-reacting substance of anaphylaxis" or SRS-A. atsjournals.org For decades, the chemical nature of SRS-A remained a mystery.

A significant breakthrough occurred in the 1970s through the pioneering work of Swedish biochemist Bengt Samuelsson and his colleagues at the Karolinska Institutet. britannica.comwikipedia.org While investigating the metabolism of arachidonic acid, Samuelsson's group unraveled a new metabolic pathway independent of the cyclooxygenase enzymes that produce prostaglandins. atsjournals.orgphytomed.se Their research in 1979 led to the structural elucidation of SRS-A, revealing it to be a mixture of novel compounds derived from arachidonic acid. atsjournals.org They named these compounds "leukotrienes" due to their origin in leukocytes and their characteristic three conjugated double bonds (a triene). nih.govtg.org.au Specifically, they identified SRS-A as being composed of LTC4, LTD4, and LTE4. nih.gov

This discovery was a seminal event in inflammation research, providing a rational basis for understanding the pathophysiology of allergic reactions like asthma. atsjournals.org For their groundbreaking discoveries concerning prostaglandins and these related biologically active substances, Bengt Samuelsson, along with Sune Bergström and John Vane, was awarded the Nobel Prize in Physiology or Medicine in 1982. nobelprize.orgki.se The identification of the leukotrienes and their biosynthetic pathway spurred extensive research programs in academia and the pharmaceutical industry, leading to a deeper understanding of their role in health and disease. atsjournals.org

Properties

Synonyms

CysLT HPLC Mixture II

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Cysteinyl Leukotrienes

Initial Steps: Arachidonic Acid Mobilization and 5-Lipoxygenase Pathway Initiation

The synthesis of all leukotrienes begins with the liberation of arachidonic acid from the cell's membrane phospholipids (B1166683). nih.govnih.gov This critical first step is a prerequisite for the subsequent actions of the 5-lipoxygenase enzyme system.

Role of Cytosolic Phospholipase A2 (cPLA2)

The initiation of the leukotriene biosynthetic pathway is dependent on the action of cytosolic phospholipase A2 (cPLA2). nih.govpnas.org In response to various cellular stimuli, cPLA2 translocates from the cytosol to the nuclear envelope and endoplasmic reticulum membranes. atsjournals.orgjci.org This enzyme selectively hydrolyzes the sn-2 position of membrane glycerophospholipids to release arachidonic acid. pnas.orgnih.gov The liberation of arachidonic acid is the rate-limiting step for the generation of eicosanoids, including leukotrienes and prostaglandins (B1171923). pnas.org Studies using cells from mice with a disrupted cPLA2 gene have demonstrated that cPLA2 is absolutely required for both immediate and delayed eicosanoid generation. pnas.org In the absence of cPLA2, the provision of arachidonic acid as a substrate for downstream enzymes like 5-lipoxygenase is completely ablated. pnas.org

5-Lipoxygenase (5-LO) and 5-Lipoxygenase-Activating Protein (FLAP) Activity

Once arachidonic acid is released, it is acted upon by the enzyme 5-lipoxygenase (5-LO). wikipedia.orgpnas.org For full catalytic activity, 5-LO requires the presence of a nuclear membrane protein known as the 5-lipoxygenase-activating protein (FLAP). nih.govwikipedia.orgnih.govnih.gov Upon cell activation, both cPLA2 and 5-LO translocate to the nuclear envelope. atsjournals.orgjci.org FLAP, an 18-kD integral membrane protein, is believed to bind the newly liberated arachidonic acid and present it to 5-LO, effectively creating a high local concentration of the substrate for the enzyme. atsjournals.orgwikipedia.orgnih.govnih.gov This interaction is essential for efficient leukotriene synthesis. nih.govnih.gov FLAP is expressed in all cells capable of producing leukotrienes, including neutrophils, eosinophils, mast cells, and macrophages. nih.gov The 5-LO enzyme itself is a non-heme iron-containing enzyme that catalyzes the initial two steps in the leukotriene pathway. nih.govnih.gov

Formation of Leukotriene A4 (LTA4)

The 5-lipoxygenase enzyme utilizes its dual catalytic functions to convert arachidonic acid into leukotriene A4 (LTA4). wikipedia.orgnih.gov The process involves two sequential reactions:

Dioxygenation : 5-LO first introduces molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). wikipedia.orgnih.govwikipedia.org

Dehydration : The same enzyme then catalyzes a dehydration reaction, converting 5-HPETE into the unstable epoxide, leukotriene A4 (LTA4). nih.govnih.govwikipedia.org

LTA4 is a pivotal intermediate in the pathway, serving as the branching point for the synthesis of two distinct classes of leukotrienes. pnas.orgwikipedia.orgresearchgate.net It can either be converted to leukotriene B4 (LTB4) or to the cysteinyl leukotrienes. wikipedia.orgnih.govwikipedia.orgrndsystems.com

Conversion to Cysteinyl Leukotrienes

The formation of the cysteinyl leukotriene family begins with the enzymatic modification of LTA4. This part of the pathway involves specialized enzymes that are highly expressed in certain immune cells, such as eosinophils and mast cells. jci.org

Leukotriene C4 Synthase (LTC4S) and Glutathione (B108866) Conjugation

Leukotriene C4 synthase (LTC4S), an 18-kDa integral membrane protein, catalyzes the first committed step in the biosynthesis of cysteinyl leukotrienes. wikipedia.orgnih.govnih.gov LTC4S is a member of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family and functions as a homodimer. wikipedia.orgnih.gov It is localized to the nuclear envelope and endoplasmic reticulum, in close proximity to FLAP and 5-LO. wikipedia.orgatsjournals.orgjci.org LTC4S specifically conjugates LTA4 with the tripeptide glutathione (GSH) to form leukotriene C4 (LTC4), the parent compound of the CysLTs. pnas.orgjci.orgnih.govnih.gov Site-directed mutagenesis studies have identified key amino acid residues, such as Arg-51 and Tyr-93, that are critical for the catalytic activity of LTC4S. nih.govnih.gov

Sequential Enzymatic Transformations: LTC4 to LTD4 and LTE4

Following its synthesis and export from the cell, LTC4 undergoes sequential enzymatic processing in the extracellular space to generate the other members of the cysteinyl leukotriene family. nih.govpnas.orgwikipedia.org

LTC4 to LTD4 : The enzyme γ-glutamyltransferase (GGT) removes the γ-glutamyl residue from the glutathione moiety of LTC4, converting it to leukotriene D4 (LTD4). nih.govwikipedia.org

LTD4 to LTE4 : A dipeptidase then cleaves the glycine (B1666218) residue from LTD4 to form leukotriene E4 (LTE4). nih.govwikipedia.org

Collectively, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes. pnas.orgpnas.org Among them, LTE4 is the most chemically stable and is often used as a biomarker to measure the activity of the CysLT pathway in biological fluids. nih.gov

Data Tables

Table 1: Key Enzymes in the Cysteinyl Leukotriene Biosynthetic Pathway

EnzymeAbbreviationLocationFunction
Cytosolic Phospholipase A2cPLA2Cytosol, translocates to nuclear envelopeReleases arachidonic acid from membrane phospholipids. nih.govpnas.orgatsjournals.org
5-Lipoxygenase5-LOCytosol/Nucleus, translocates to nuclear envelopeConverts arachidonic acid to 5-HPETE and then to LTA4. wikipedia.orgnih.govwikipedia.org
5-Lipoxygenase-Activating ProteinFLAPNuclear membraneBinds and presents arachidonic acid to 5-LO. atsjournals.orgwikipedia.orgnih.gov
Leukotriene C4 SynthaseLTC4SNuclear/ER membraneConjugates LTA4 with glutathione to form LTC4. wikipedia.orgnih.govnih.gov
γ-GlutamyltransferaseGGTExtracellularConverts LTC4 to LTD4. nih.govwikipedia.org
Dipeptidase-ExtracellularConverts LTD4 to LTE4. nih.govwikipedia.org

Intracellular Compartmentalization of Biosynthesis

The synthesis of cysteinyl leukotrienes (CysLTs) is not a diffuse cytosolic process but is instead meticulously organized within specific subcellular compartments. This spatial arrangement is critical for regulating the production of these inflammatory mediators. Key enzymes in the pathway translocate to and assemble at distinct intracellular sites upon cellular activation, ensuring efficient substrate channeling and pathway flux.

Nuclear Envelope Localization

A substantial body of research has identified the nuclear envelope as a primary site for leukotriene synthesis. umich.edunih.gov In resting myeloid cells, the key enzyme 5-lipoxygenase (5-LO) resides in the cytoplasm and nucleoplasm. pnas.orgpnas.org Upon cellular stimulation, which elevates intracellular calcium levels, 5-LO translocates to the nuclear membrane. pnas.orgnih.gov This process is facilitated by the 5-lipoxygenase-activating protein (FLAP), an integral protein of the nuclear envelope. pnas.orgpnas.org

FLAP is considered a scaffold protein, organizing the assembly of a multiprotein leukotriene synthetic complex. pnas.orgnih.govnih.gov This complex brings 5-LO into close proximity with its substrate, arachidonic acid, which is released from membrane phospholipids by cytosolic phospholipase A2 (cPLA2), another enzyme that moves to the nuclear envelope and endoplasmic reticulum upon activation. pnas.orgnih.gov

The enzyme leukotriene C4 synthase (LTC4S), which catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione to form the first CysLT, LTC4, is also an integral membrane protein located in the outer nuclear membrane, where it associates with FLAP. pnas.orgnih.govpnas.org This organization creates a highly efficient production hub, or metabolon, where the unstable intermediate LTA4, generated by 5-LO, is immediately available for conversion to LTC4. pnas.orgbiosciencepharma.com The strategic positioning of these enzymes on the nuclear envelope is a powerful determinant of a cell's capacity to generate leukotrienes. pnas.orgbiorxiv.org

Lipid Body Involvement

In addition to the nuclear envelope, lipid bodies have emerged as important inducible organelles involved in the compartmentalization of eicosanoid metabolism. nih.gov These lipid-rich cytoplasmic inclusions increase in number and size in leukocytes during inflammatory responses. nih.gov

Crucially, key enzymes for CysLT synthesis have been found to localize at lipid bodies. This includes the transmembrane enzyme leukotriene C4 synthase (LTC4S). nih.gov The presence of these enzymes indicates that lipid bodies are not merely for lipid storage but function as active sites for the synthesis of inflammatory mediators. Studies have shown that newly formed arachidonate-derived eicosanoids, including CysLTs, are generated at these sites in inflammatory cells. nih.gov For instance, in vivo studies on allergic inflammation have demonstrated that lipid bodies within eosinophils serve as compartments for the synthesis of LTC4. nih.gov This compartmentalization within lipid bodies represents another level of spatial control over the inflammatory response.

Transcellular Biosynthesis of Cysteinyl Leukotrienes

Cysteinyl leukotriene synthesis is not limited to the confines of a single cell. A pivotal mechanism known as transcellular biosynthesis allows for intercellular cooperation, where an unstable intermediate produced by one cell is transferred to and processed by an adjacent cell. pnas.orgnih.gov This process significantly amplifies the production of inflammatory mediators at a site of inflammation. nih.gov

The central feature of this pathway is the transfer of leukotriene A4 (LTA4). A "donor" cell, typically a neutrophil, which expresses 5-lipoxygenase (5-LO), is activated to produce LTA4. nih.govbiosciencepharma.com This highly reactive epoxide can then be exported from the donor cell and taken up by an "acceptor" cell that may not express 5-LO but does possess the downstream enzyme, LTC4 synthase (LTC4S). pnas.orgnih.gov

Excellent examples of acceptor cells include platelets, which lack 5-LO but express LTC4S, and neuronal and glial cells. biosciencepharma.comnih.govbiosciencepharma.com When co-cultured with activated neutrophils, these cells can effectively convert the neutrophil-derived LTA4 into LTC4 and its subsequent metabolites, LTD4 and LTE4. nih.gov This mechanism has been unequivocally demonstrated in vivo during mouse peritoneal inflammation, where bone marrow chimera studies showed that efficient CysLT synthesis occurred even when 5-LO and LTC4S were expressed in different cell populations. pnas.orgnih.govpnas.org This transcellular exchange is a highly efficient process, contributing substantially to the total CysLT pool during an inflammatory event. pnas.orgnih.gov

Further Metabolic Inactivation Pathways

Once cysteinyl leukotrienes have exerted their biological effects, they undergo metabolic inactivation to terminate their signaling. This process involves a series of enzymatic conversions that reduce their biological activity and facilitate their elimination from the body. biosciencepharma.comkarger.com

Formation of N-acetyl-LTE4

A key inactivation step, particularly well-documented in rodents, is the N-acetylation of leukotriene E4 (LTE4). karger.com The primary CysLT, LTC4, is sequentially metabolized in the extracellular space by ectoenzymes. karger.comnih.gov First, γ-glutamyltransferase removes the glutamate (B1630785) residue to form LTD4. karger.comwikipedia.org Then, a dipeptidase cleaves the glycine residue to yield LTE4. karger.com

LTE4 can be taken up by cells, such as hepatocytes, where it undergoes further metabolism. nih.gov Intracellular N-acetyltransferases catalyze the addition of an acetyl group to the cysteine moiety of LTE4, forming N-acetyl-leukotriene E4 (N-acetyl-LTE4). karger.comnih.govscispace.com This N-acetylation step is generally associated with a partial loss of biological activity compared to LTC4 and LTD4. karger.com N-acetyl-LTE4 is a significant metabolite found in bile and can be further degraded through omega-oxidation and subsequent beta-oxidation pathways. nih.govnih.gov

Stability Profiles of Individual Cysteinyl Leukotrienes in Biological Matrices

The accurate measurement of cysteinyl leukotrienes in biological samples is challenging due to their inherent instability and rapid metabolism. nih.gov These polyunsaturated fatty acids are susceptible to degradation through processes like lipid peroxidation. nih.gov Their stability is highly dependent on the biological matrix, storage conditions, and processing methods.

In vivo, the initial half-life of LTC4 in the bloodstream is extremely short, estimated to be around 12 seconds, due to rapid uptake by liver and kidney cells and conversion to LTD4 and LTE4. nih.gov The stability in collected samples, such as exhaled breath condensate (EBC), is also a critical factor for research. Studies have shown that CysLT concentrations can decrease significantly over time, even when stored at -80°C. nih.gov

The following table summarizes findings on the stability of CysLTs in EBC samples under different storage conditions.

Storage ConditionTime PointMean CysLT Recovery Rate (%)95% Confidence Interval
Untreated, -80°C1 Month8768–106
Untreated, -80°C3 Months9368–101
Untreated, -80°C6 Months7160–81
Layered with Argon, -80°C1 MonthNot significantly different from untreated-
Layered with Argon, -80°C3 MonthsNot significantly different from untreated-
Layered with Argon, -80°C6 MonthsNot significantly different from untreated-
Data derived from a study on spiked exhaled breath condensate samples. nih.gov

As the data indicates, a significant loss of CysLTs was observed after 6 months of storage at -80°C. nih.gov Interestingly, layering the samples with inert argon gas did not significantly improve stability compared to standard freezing. nih.gov However, other research suggests that processing samples via solid-phase extraction and storing them in a solution of 0.2% formic acid in methanol (B129727) can enhance stability, possibly by arresting the metabolic conversion of LTD4 to LTE4. nih.gov

Influence of Oxygen Radicals on Cysteinyl Leukotriene Metabolism

The metabolism of cysteinyl leukotrienes (cys-LTs) can be significantly influenced by the presence of oxygen radicals, also known as reactive oxygen species (ROS). Research has revealed a complex, and at times seemingly contradictory, relationship where oxygen radicals can either stimulate or suppress the synthesis of these potent inflammatory mediators, depending on the specific biochemical environment and cell type involved.

One line of research demonstrates that oxygen radicals can stimulate the production of cys-LTs. A study conducted on young pigs investigated the effects of oxygen radicals generated by the hypoxanthine-xanthine oxidase system. nih.gov The infusion of this system, which produces superoxide (B77818) radicals, led to a marked increase in the release of cysteinyl-containing leukotrienes into the circulation. nih.govscite.ai This stimulation of the lipoxygenase pathway coincided with significant physiological changes, such as an increase in pulmonary vascular resistance. nih.govscite.ai The study concluded that oxygen radicals directly stimulate lipoxygenase metabolism, leading to elevated cys-LT levels. nih.gov Further findings indicated that the increase in LT release was inhibited by pretreatment with allopurinol (B61711) (a xanthine (B1682287) oxidase inhibitor) and catalase (an enzyme that neutralizes hydrogen peroxide), confirming the role of oxygen radicals in the observed effect. nih.govscite.ai

Table 1: Effects of Oxygen Radical Generation on Pulmonary Circulation and Leukotriene Release in Pigs Data sourced from a study involving xanthine oxidase (XO) infusion. nih.gov

ParameterObservationFold Increase (vs. Baseline)Significance (p-value)
Pulmonary Vascular Resistance (PVR)Increase following XO infusion2.3< 0.05
Cysteinyl Leukotriene (LT) ReleaseIncrease following XO infusion2.1< 0.05

In contrast, other studies have shown that certain forms of oxidative stress can suppress the generation of cys-LTs. Research using mouse bone marrow-derived mast cells (BMMCs) found that depleting intracellular glutathione (GSH) via oxidative agents inhibits cys-LT synthesis. nih.gov In this model, treatment with diamide, a sulfhydryl-reactive oxidative agent, led to a significant reduction in the activity of leukotriene C4 synthase (LTC4S). nih.gov LTC4S is the terminal enzyme responsible for conjugating leukotriene A4 (LTA4) with glutathione to form LTC4, the parent cys-LT. nih.govresearchgate.netpnas.org The suppression of LTC4S activity occurred without affecting the protein expression of the enzyme, suggesting a post-translational modification is responsible for the reduced function. nih.gov This demonstrates that oxidative stress, particularly when it targets the sulfhydryl groups critical for enzyme function, can act as a negative regulator of the cys-LT biosynthetic pathway.

Table 2: Effect of Oxidative Agents on LTC4 Synthase Activity in Mast Cells Data based on a study of bone marrow-derived mast cells (BMMCs). nih.gov

Treatment AgentEffect on Intracellular Glutathione (GSH)Effect on LTC4S Activity
Buthionine sulfoximine (B86345) (BSO)DepletionSuppression
DiamideDepletionSuppression

Cysteinyl Leukotriene Receptors and Signal Transduction

Classification and Molecular Cloning of Receptor Subtypes

The classification of CysLT receptors has evolved from pharmacological observations to precise molecular identification. These receptors are integral membrane proteins that, upon ligand binding, trigger intracellular signaling cascades, primarily through G-proteins that activate a phosphatidylinositol-calcium second messenger system. uniprot.org

The Cysteinyl Leukotriene Receptor 1 (CysLT1R) was the first of its class to be molecularly cloned and characterized. nih.govresearchgate.net The human CysLT1R gene is located on the X chromosome and encodes a protein of 337 amino acids. wikipedia.org This receptor exhibits the characteristics of a typical seven-transmembrane domain GPCR. nih.gov

Functionally, CysLT1R demonstrates a distinct rank order of potency for CysLTs, with leukotriene D4 (LTD4) being the most potent agonist, followed by leukotriene C4 (LTC4), and then leukotriene E4 (LTE4), which acts as a partial agonist. nih.govnih.gov This profile is summarized as LTD4 > LTC4 > LTE4. nih.gov The high affinity for LTD4 underscores the receptor's significant role in mediating the pro-inflammatory and bronchoconstrictive effects seen in conditions like asthma. nih.govresearchgate.net Consequently, CysLT1R is the primary target for the class of asthma medications known as leukotriene receptor antagonists, which include montelukast (B128269), zafirlukast, and pranlukast. nih.govresearchgate.net

Following the identification of CysLT1R, a second receptor subtype, the Cysteinyl Leukotriene Receptor 2 (CysLT2R), was cloned and characterized. nih.gov The human CysLT2R gene is located on chromosome 13. nih.govwikipedia.org While it shares structural similarities with CysLT1R as a GPCR, the amino acid identity between the two human receptors is only about 38%. harvard.edu

A key distinguishing feature of CysLT2R is its ligand binding profile. Unlike CysLT1R, it binds LTC4 and LTD4 with roughly equal high affinity, while LTE4 is a much weaker agonist. uniprot.orgnih.govnih.gov The rank order of potency for CysLT2R is LTC4 = LTD4 >> LTE4. uniprot.orgnih.gov This receptor is not sensitive to the classical CysLT1R antagonists like montelukast and zafirlukast. nih.gov The discovery and characterization of CysLT2R have helped to explain certain biological responses to CysLTs that could not be attributed to CysLT1R activation alone.

Research has indicated the existence of additional CysLT receptor subtypes beyond the classical CysLT1R and CysLT2R. nih.gov A significant finding in this area is the identification of GPR99 as a potential third CysLT receptor. nih.govnih.gov GPR99, previously known as the oxoglutarate receptor (Oxgr1), has been shown to function as a high-affinity receptor for LTE4. nih.govpnas.org This receptor, sometimes referred to as CysLT3R, shows a preference for LTE4, the most stable of the CysLTs, which has weak activity at CysLT1R and CysLT2R. nih.govnih.govdtic.mil This discovery is particularly relevant as LTE4 is the predominant CysLT found in inflamed tissues. nih.gov

Evidence also suggests the possibility of intracellular CysLT receptors. While CysLT receptors are primarily known to be on the plasma membrane, the enzymes responsible for CysLT synthesis are located at the perinuclear envelope. oup.com This proximity raises the possibility of intracellular actions or "inside-out" signaling, though this remains an area of active investigation.

Receptor Expression Patterns and Cellular Distribution

The distinct physiological roles of CysLT receptor subtypes are largely determined by their specific expression patterns across different tissues and their localization within cells.

CysLT1R and CysLT2R exhibit markedly different, though sometimes overlapping, tissue distribution profiles.

CysLT1R : This receptor is highly expressed in cells and tissues central to allergic inflammation. High levels of CysLT1R mRNA are found in the spleen, peripheral blood leukocytes (including eosinophils, mast cells, and macrophages), and lung smooth muscle cells. nih.govresearchgate.netnih.gov Its presence in the bronchial mucosa, particularly on various inflammatory cells, is significantly increased in patients with asthma. atsjournals.orgnih.gov

CysLT2R : In contrast, CysLT2R is most highly expressed in the heart (including cardiac Purkinje cells), adrenal glands, placenta, and brain. nih.govuniprot.orgnih.govnih.gov It is also found in peripheral blood leukocytes and spleen. uniprot.orgnih.gov Notably, high levels of CysLT2R have been identified in vascular endothelial cells and interstitial macrophages within the lung. uniprot.orgoup.com

GPR99 : The LTE4 receptor GPR99 is expressed in respiratory epithelial cells. pnas.org It is also found in tissues such as the kidney, placenta, trachea, and salivary glands. researchgate.net

The following table summarizes the expression of these receptors in selected human tissues based on data from various expression atlases and research articles.

TissueCysLT1R ExpressionCysLT2R Expression
LungMedium (Smooth muscle, Macrophages) researchgate.netnih.govMedium (Interstitial macrophages) uniprot.orgoup.com
HeartLow proteinatlas.orgHigh (Purkinje cells) uniprot.orgnih.govoup.com
BrainLow proteinatlas.orgMedium nih.govnih.gov
Adrenal GlandsLow proteinatlas.orgHigh uniprot.orgnih.govnih.gov
SpleenHigh researchgate.netnih.govHigh uniprot.orgnih.gov
Peripheral LeukocytesHigh researchgate.netnih.govHigh nih.govnih.gov
RetinaDetected proteinatlas.orgDetected proteinatlas.org

As transmembrane proteins, CysLT receptors are primarily localized to the plasma membrane, where they are accessible to extracellular CysLTs. This is the canonical location for GPCRs to initiate signal transduction upon ligand binding. However, the localization is not exclusively limited to the cell surface.

Studies have shown that in the bronchial mucosa of asthmatic patients, CysLT1R protein is expressed by a wide range of inflammatory cells, including eosinophils, neutrophils, mast cells, macrophages, B-lymphocytes, and plasma cells. nih.gov This cell-surface expression is critical for mediating the recruitment and activation of these cells at sites of inflammation. atsjournals.orgnih.gov

The concept of intracellular pools of CysLT receptors is an emerging area. The synthesis of CysLTs occurs at the perinuclear envelope, where enzymes like 5-lipoxygenase-activating protein (FLAP) and LTC4 synthase are located. oup.com This has led to speculation about the existence of functional intracellular or nuclear CysLT receptors that could mediate transcriptional effects or other non-canonical signaling pathways, but definitive evidence for this is still being gathered.

Mechanisms of Receptor Activation and G-Protein Coupling

The activation of CysLT receptors is a critical step that translates the extracellular presence of leukotrienes into intracellular biochemical responses. This process begins with the specific binding of ligands, which induces conformational changes in the receptor, enabling it to couple with and activate heterotrimeric G-proteins.

The subtypes of CysLT receptors are pharmacologically distinguished by their varying affinities for the natural cys-LT agonists—Leukotriene C₄ (LTC₄), Leukotriene D₄ (LTD₄), and Leukotriene E₄ (LTE₄)—and their sensitivity to various antagonists. nih.govatsjournals.org

The CysLT₁ receptor displays a distinct rank order of agonist potency, with LTD₄ being the most potent agonist, followed by LTC₄, and then LTE₄. nih.govnih.gov This receptor has a nanomolar affinity for LTD₄. nih.gov In contrast, the CysLT₂ receptor shows a different selectivity profile, with LTC₄ and LTD₄ being equipotent agonists, and both are more potent than LTE₄. nih.gov

Evidence also suggests the existence of a third receptor, provisionally named CysLTER, which preferentially responds to LTE₄, the most stable and abundant cys-LT in biological fluids. pnas.org In mice lacking both CysLT₁R and CysLT₂R, LTE₄ was found to be a more potent inducer of vascular permeability than LTC₄ or LTD₄, pointing to a distinct receptor pathway. pnas.org

Antagonists also exhibit selectivity for receptor subtypes. For instance, pranlukast and zafirlukast are selective CysLT₁R antagonists. nih.goved.ac.uk The development of dual antagonists, which inhibit both CysLT₁R and CysLT₂R, has further illuminated the structural and functional differences between these receptors. researchgate.net

Table 1: Agonist Selectivity Profile of Cysteinyl Leukotriene Receptors

ReceptorAgonist Potency Rank OrderReference
CysLT₁RLTD₄ > LTC₄ > LTE₄ nih.govnih.gov
CysLT₂RLTC₄ = LTD₄ > LTE₄ nih.gov
CysLTERPreferential for LTE₄ pnas.org

Upon agonist binding, CysLT receptors couple to heterotrimeric G-proteins to initiate downstream signaling. Both CysLT₁R and CysLT₂R are known to couple primarily to G-proteins of the Gq/11 family. nih.govsemanticscholar.org In native systems, these receptors can also promiscuously couple to pertussis toxin-insensitive G-proteins of the Gi/o family. nih.govsemanticscholar.org The CysLT₁ receptor, in particular, predominantly activates Gαq/11, while also demonstrating the ability to signal through Gαi/o. nih.gov This dual coupling allows for the activation of multiple downstream effector systems, leading to a complex and integrated cellular response.

Intracellular Signal Transduction Cascades

The activation of G-proteins by CysLT receptors triggers a series of intracellular signaling cascades that ultimately mediate the physiological effects of cysteinyl leukotrienes. These pathways involve the generation of second messengers, activation of protein kinases, and modulation of gene expression.

A primary consequence of CysLT receptor coupling to the Gαq/11 pathway is the activation of phospholipase C (PLC). nih.govnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov

The binding of LTD₄ or LTE₄ to their receptors induces a rapid hydrolysis of phosphoinositides, with IP₃ generation detectable within 15 seconds of stimulation. nih.gov IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. nih.govnih.gov This results in a rapid and transient increase in intracellular Ca²⁺ concentration. nih.gov This initial release of Ca²⁺ from intracellular stores accounts for the majority of the response, though a smaller influx from the extracellular environment also occurs, regulated by the membrane receptors. nih.gov Physiological concentrations of agonists like LTC₄ can evoke repetitive cytoplasmic Ca²⁺ oscillations, which are sustained by Ca²⁺ entry through store-operated channels. nih.gov

The increase in intracellular Ca²⁺ and the production of DAG, resulting from Gαq/11 activation, cooperatively activate members of the Protein Kinase C (PKC) family. plos.orgnih.gov In human mast cells, cysteinyl leukotrienes have been shown to specifically activate two distinct PKC isoforms: PKCα and PKCε. plos.orgnih.gov

These isoforms play differential roles in regulating the cellular response. nih.gov

PKCα appears to function as a negative regulator of CysLT₁R signaling. Its activation leads to the phosphorylation and desensitization of the receptor, which in turn attenuates the Ca²⁺ flux. plos.orgnih.gov

PKCε , on the other hand, is essential for mediating some of the downstream inflammatory effects. Its activation is required for c-fos expression and the generation of macrophage inflammatory protein 1-beta (MIP-1β). plos.orgnih.gov

This differential regulation by PKC isoforms highlights the complexity of cys-LT signaling, where the same pathway can initiate both effector functions and negative feedback mechanisms. nih.gov

Table 2: Differential Roles of PKC Isoforms in Cys-LT Signaling in Mast Cells

PKC IsoformFunctionReference
PKCαNegatively regulates CysLT₁R-induced calcium flux; involved in receptor desensitization. plos.orgnih.gov
PKCεMediates c-fos expression and MIP-1β production. plos.orgnih.gov

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and inflammation. mdpi.com CysLT receptor activation has been shown to engage several MAPK pathways, although the specific kinases activated can be cell-type dependent.

ERK: In human monocytes and macrophages, cys-LTs induce the phosphorylation and activation of extracellular signal-regulated kinases 1/2 (ERK1/2). nih.gov Similarly, in human mast cells, agonists lead to the phosphorylation of ERK. plos.orgrupress.org Interestingly, in mast cells, ERK activation appears to occur independently of PKC. plos.orgnih.gov

JNK: Cys-LTs also stimulate the c-Jun N-terminal kinase (JNK) pathway in human monocytes/macrophages, contributing to the production of monocyte chemoattractant protein-1 (MCP-1). nih.gov However, in human mast cells, JNK phosphorylation was not detected following stimulation with cys-LTs. rupress.org

p38: The involvement of the p38 MAPK pathway also appears to be context-dependent. While it was investigated in monocytes/macrophages, its activation was found to be constitutive and not increased by cys-LT stimulation in human mast cells. nih.govrupress.org

These findings suggest that while CysLT receptors can activate MAPK pathways, the specific downstream effectors (ERK, JNK, p38) engaged depend on the cellular context and contribute to the diverse biological outcomes of leukotriene signaling.

PI3K/Akt Pathway

Activation of the CysLT1 receptor is a known trigger for the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. researchgate.net Upon ligand binding, CysLT1R stimulates PI3K, which in turn phosphorylates and activates Akt, also known as protein kinase B (PKB). researchgate.net This activation is a crucial step in mediating downstream cellular responses. For instance, the CysLT1R-induced PI3K/Akt signaling leads to the nuclear translocation of β-catenin and the subsequent activation of target genes such as cyclin D1, COX-2, and c-Myc. researchgate.net This pathway highlights a mechanism by which CysLTs can influence cell survival and proliferation. researchgate.net

Table 1: Key Downstream Targets of CysLT1R-Mediated PI3K/Akt Signaling

Target GeneFunctionReference
Cyclin D1Cell Cycle Progression researchgate.net
COX-2Inflammation, Prostaglandin Synthesis researchgate.net
c-MycCell Proliferation, Apoptosis researchgate.net

CREB Phosphorylation

The signaling cascade initiated by CysLT receptor ligation also involves the activation of the cAMP response element-binding protein (CREB). researchgate.net This process can occur through the activation of protein kinase C (PKC). researchgate.net Furthermore, research indicates that 5-lipoxygenase (ALOX5), an enzyme upstream in the leukotriene synthesis pathway, can activate CREB to modulate the formation of amyloid-β, suggesting a role for this pathway in neuroinflammatory conditions. nih.gov The phosphorylation of CREB is a critical event that regulates the transcription of genes involved in proliferation, migration, and survival. researchgate.net

NF-κB Pathway Activation

The activation of the Nuclear Factor-kappa B (NF-κB) pathway is a significant consequence of CysLT receptor signaling, contributing to inflammatory responses. atsjournals.org Stimulation of CysLT1R with its agonist, LTD4, has been shown to induce the expression of the chemokine Interleukin-8 (IL-8). atsjournals.org This induction is dependent on the activation of both NF-κB and activator protein-1 (AP-1). atsjournals.org

The mechanism involves the Akt/PKB-mediated activation of the IKK complex, which leads to the degradation of the IκB protein, an inhibitor of NF-κB. researchgate.net This degradation allows NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus and initiate the transcription of target genes. researchgate.netatsjournals.org Similarly, activation of the CysLT2R by LTC4 can also trigger NF-κB and AP-1, leading to chemokine production. researchgate.net This pathway is implicated in mediating microglia M1 polarization, inflammation, and subsequent neuronal damage in conditions like cerebral ischemia. nih.gov

Table 2: Transcription Factors Activated by CysLT Receptors

ReceptorAgonistActivated Transcription FactorsDownstream EffectReference
CysLT1RLTD4NF-κB (p50/p65), AP-1 (c-Jun/c-Fos)IL-8 Gene Expression atsjournals.org
CysLT2RLTC4NF-κB (p50/p65), AP-1 (c-Jun/c-Fos)Chemokine Production (IL-8) researchgate.net
CysLT1RCysLTsNF-κBPro-inflammatory Cytokine Release researchgate.netnih.gov

WNT/β-catenin Signaling Crosstalk

There is significant crosstalk between the CysLT receptor signaling and the Wnt/β-catenin pathway, particularly in the context of cancer. nih.govresearchgate.net High expression of CysLT1R has been associated with poor prognosis in colorectal cancer, correlating positively with nuclear β-catenin. researchgate.net The activation of CysLT1R enhances Wnt/β-catenin signaling. nih.govresearchgate.net This interaction is crucial as the Wnt/β-catenin pathway is central to cell proliferation, differentiation, and morphogenesis, and its dysregulation is a hallmark of many cancers. nih.gov Research has demonstrated that the CysLT1R/Wnt/β-catenin signaling axis regulates the expression of programmed death-ligand 1 (PD-L1) in colon cancer cells, suggesting a mechanism by which CysLTs can modulate the tumor immune microenvironment. nih.govresearchgate.net

Receptor Desensitization and Regulation Mechanisms

The responsiveness of cells to CysLTs is tightly controlled through receptor desensitization and other regulatory mechanisms. nih.govnih.gov Desensitization is a process that turns off the biological response despite the continued presence of a stimulus. nih.gov For G-protein-coupled receptors like CysLT1R, this involves uncoupling the receptor from its G-protein, followed by receptor internalization. nih.gov

Desensitization of the CysLT1R is primarily mediated by protein kinase C (PKC)-dependent phosphorylation of serine residues located in the receptor's carboxy-terminus. nih.govnih.gov Pharmacological inhibition of PKC profoundly blocks CysLT1R internalization and enhances signaling, such as calcium mobilization. nih.govresearchgate.net Interestingly, rather than simply terminating the signal, this reversible desensitization of CysLT1R can act as an "on" switch, sustaining long-term signaling required for agonist-driven gene expression. nih.gov Abolishing this desensitization process can suppress gene expression by causing prolonged calcium release, which in turn leads to the inactivation of calcium channels necessary for excitation-transcription coupling. nih.gov

Receptor function is also regulated by interactions with other receptors. CysLT1R can form heterodimers with CysLT2R and GPR17, which can attenuate CysLT1R signaling. nih.govnih.gov Furthermore, heterologous desensitization can occur, where activation of other receptors, such as P2Y receptors, leads to PKC-dependent phosphorylation and inhibition of CysLT1R function. nih.govresearchgate.net

Cellular and Molecular Functions of Cysteinyl Leukotrienes in Pre Clinical Models

Involvement in Inflammatory Processes (Mechanistic Studies)

Regulation of Vascular Permeability and Edema

One of the most well-characterized and potent effects of cysteinyl leukotrienes is their ability to increase vascular permeability, leading to fluid leakage from blood vessels into the surrounding tissue (edema). This action is a fundamental component of the acute inflammatory response.

Mechanistic studies in pre-clinical models have elucidated the molecular basis for this effect. The primary target for cys-LTs in the vasculature is the endothelial cell layer that lines the blood vessels.

Receptor Mediation : The effect on permeability is primarily mediated by the CysLT2R, and to a lesser extent CysLT1R, expressed on endothelial cells pnas.orgnih.gov.

Cellular Contraction : Upon binding to these receptors, cys-LTs trigger a signaling cascade within the endothelial cells that leads to cellular contraction. This process is dependent on the Rho/Rho kinase (ROCK) pathway pnas.orgnih.gov.

Junctional Disruption : Activation of the Rho/ROCK pathway leads to the phosphorylation of myosin light chain 2 (MLC-2). This event causes the disruption of the adherens junctions between endothelial cells, specifically by causing the dissociation of proteins like β-catenin from the vascular endothelial (VE)-cadherin complex pnas.org.

Gap Formation : The contraction of the endothelial cells and the weakening of the junctions between them result in the formation of intercellular gaps. These gaps allow for the paracellular flux of plasma fluid and proteins from the bloodstream into the tissues, manifesting as edema.

Signaling MoleculeRole in Cys-LT-Induced PermeabilityReceptor
CysLT2R Primary receptor on endothelial cells mediating permeabilityN/A
Rho/Rho kinase (ROCK) Key downstream signaling pathway activated by CysLT2RN/A
Myosin Light Chain 2 (MLC-2) Phosphorylation leads to endothelial cell contractionN/A
VE-cadherin Adherens junction protein; its complex is disruptedN/A

Smooth Muscle Contraction (e.g., airway, vascular)

Cysteinyl leukotrienes (CysLTs) are widely recognized as potent constrictors of smooth muscle, a characteristic that is particularly significant in the context of airway and vascular physiology. These lipid mediators exert their effects by binding to specific CysLT receptors on smooth muscle cells, initiating a signaling cascade that leads to cellular contraction.

In preclinical models, the contractile response of human bronchial smooth muscle cells (hBSMCs) to CysLTs has been characterized at a cellular level. nih.gov Studies utilizing collagen gel embedded with cultured hBSMCs have demonstrated a reproducible contractile response to CysLTs. nih.gov This in vitro system has been instrumental in evaluating the direct effects of these mediators on smooth muscle contraction. nih.gov

The cysteinyl leukotrienes are among the most potent bronchoconstrictors known, playing a crucial role in the pathophysiology of asthma. nih.gov Their synthesis from cell membrane phospholipids (B1166683) is a key step in the inflammatory cascade that leads to bronchoconstriction. nih.gov In addition to their direct effects on airway smooth muscle, CysLTs also contribute to vasodilation and increased microvascular permeability, which can lead to edema in surrounding tissues. nih.gov

Furthermore, research has shown that CysLTs can promote the migration of human airway smooth muscle (ASM) cells. atsjournals.orgnih.gov While not demonstrating a direct chemotactic effect, leukotriene E4 (LTE4) has been shown to promote chemokinesis, an undirected increase in cell motility. atsjournals.orgnih.gov This suggests an augmentary role for CysLTs in ASM migration. atsjournals.orgnih.gov The phosphatidylinositol-3 kinase pathway has been identified as a key signaling mechanism in the chemotactic migration of ASM cells in response to CysLTs. atsjournals.orgnih.gov

Mediator Effect on Smooth Muscle Receptor Implicated Signaling Pathway
Cysteinyl LeukotrienesContraction (Airway, Vascular)CysLT1R-
Leukotriene E4Promotes Chemokinesis (Airway)CysLT ReceptorPhosphatidylinositol-3 Kinase

Mucus Secretion Modulation

In addition to their effects on smooth muscle, cysteinyl leukotrienes are potent secretagogues, meaning they can stimulate the secretion of mucus. This action is particularly relevant in the airways, where excessive mucus production can contribute to obstruction and pathology. Preclinical evidence indicates that CysLTs can directly act on mucus-producing cells to increase the production and secretion of mucus, leading to rhinorrhea in the context of allergic rhinitis. nih.gov This effect, combined with their ability to reduce ciliary motility, can impair mucociliary clearance, further exacerbating respiratory conditions. nih.gov

Mediator Effect on Mucus Secretion Associated Clinical Manifestation
Cysteinyl LeukotrienesIncreased production and secretionRhinorrhea

Recruitment of Inflammatory Cells

A key aspect of the inflammatory role of cysteinyl leukotrienes is their ability to recruit other inflammatory cells to a site of injury or irritation. CysLTs possess potent chemoattractant properties, particularly for eosinophils. nih.gov This influx of eosinophils into tissues, such as the airway mucosa, further amplifies the inflammatory response. nih.gov The recruitment of these effector leukocytes is a critical step in the propagation and maintenance of chronic inflammatory conditions. nih.gov

Mediator Chemoattractant for Effect
Cysteinyl LeukotrienesEosinophilsInflux into airway mucosa, amplification of inflammation

Roles in Oncogenesis and Tumor Microenvironment (Mechanistic Studies)

Regulation of Cell Proliferation and Survival

Emerging evidence from preclinical models has implicated the cysteinyl leukotriene pathway in the regulation of cancer cell proliferation and survival. A significant body of in vitro research suggests that CysLTs, primarily acting through the CysLT1 receptor (CysLT1R), play a role in promoting cell survival and proliferation in various cancer cell types. nih.govresearchgate.net This has been observed in malignancies such as colorectal, urological, breast, lung, and neurological cancers. nih.govresearchgate.net

Mechanistically, the binding of leukotriene D4 (LTD4) to CysLT1R can activate signaling pathways that prevent apoptosis. For instance, in intestinal epithelial cells, LTD4 has been shown to counteract apoptosis induced by COX-2 inhibitors. nih.gov Further investigation revealed that this anti-apoptotic effect is mediated by a reduction in the basal level of caspase 8 activation and the generation of truncated Bid. nih.gov Additionally, the LTD4-CysLT1R signaling axis can regulate cell proliferation through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway. nih.gov This involves the activation of phospholipase C (PLC), Raf-1, and mitogen-activated protein kinase kinase (MEK-1/2), leading to the nuclear translocation of p-Erk and the activation of various transcription factors. nih.gov Survival is also mediated through protein kinase Cα (PKCα) and the transcription factor cAMP response element-binding protein (CREB). nih.gov

Cancer Type Effect of CysLTs (via CysLT1R) Signaling Pathway Implicated
Colorectal, Urological, Breast, Lung, NeurologicalIncreased cell survival and proliferationMAPK/Erk, PKCα/CREB
Intestinal Epithelial CellsPrevention of apoptosisDownregulation of caspase 8 and truncated Bid

Cell Migration and Invasion Mechanisms

The cysteinyl leukotriene pathway has also been shown to be involved in the critical cancer processes of cell migration and invasion. In an epidermoid carcinoma cell line, leukotriene C4 (LTC4) was found to mediate a second wave of Rac1 activation and subsequent cell migration. nih.gov This effect was suppressed by CysLT1R antagonists, which downregulated the EGF-induced expression of T cell lymphoma invasion and metastasis-inducing protein 1 (Tiam1). nih.gov This highlights a crosstalk between EGFR signaling and CysLT1 signaling as being essential for epithelial cancer migration and invasion. nih.gov

In breast cancer models, the expression levels of CysLT1R and CysLT2R have been shown to have opposing effects on cell migration. High CysLT1R and low CysLT2R expression were associated with increased migration, while CysLT2R signaling was found to reduce the migration of MCF-7 breast cancer cells. researchgate.net

Cancer Type Mediator/Receptor Mechanism of Migration/Invasion
Epidermoid CarcinomaLTC4 / CysLT1RUpregulation of Tiam1 and Rac1 activation
Breast CancerCysLT1RIncreased cell migration
Breast CancerCysLT2RDecreased cell migration

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Preclinical studies have demonstrated that cysteinyl leukotrienes can modulate angiogenesis. In a mouse model of Lewis lung carcinoma, the expression of CysLT2R, but not CysLT1R, was increased in the tumor vasculature. nih.gov A selective CysLT2R antagonist reduced tumor growth, angiogenesis, and lung metastasis. nih.govnih.gov

CysLTs can enhance vascular permeability, which can in turn affect tumor metastasis. nih.gov The CysLT2R has been shown to regulate angiogenesis in isolated mouse endothelial cells and in Matrigel implants in wild-type mice. nih.gov It enhances endothelial cell contraction and permeability through the Rho-dependent myosin light chain 2 and vascular endothelial (VE)-cadherin axis. nih.gov Furthermore, CysLT1R signaling has been shown to activate the production of the pro-angiogenic mediator VEGF-A in vitro. ucd.ie

Receptor Effect on Angiogenesis Mechanism
CysLT2RPromotes angiogenesis and vascular permeabilityRegulation of endothelial cell contraction via Rho/MLC-2/VE-cadherin axis
CysLT1RPromotes angiogenesisActivation of VEGF-A production

Genomic Instability Influences

While direct evidence linking cysteinyl leukotrienes (CysLTs) to the direct causation of genomic instability in pre-clinical models is still an emerging area of research, their established role in promoting chronic inflammation provides a strong indirect link. Chronic inflammatory states are well-known to contribute to an environment ripe for genomic instability through the increased production of reactive oxygen species (ROS) by inflammatory cells. These ROS can induce DNA damage, leading to mutations and chromosomal aberrations if not properly repaired. In the context of cancer, this inflammatory microenvironment, influenced by CysLTs, can therefore foster the genomic evolution of tumor cells. Further pre-clinical studies are necessary to delineate the precise mechanisms by which CysLT signaling might directly or indirectly influence DNA repair pathways and the accumulation of genetic damage.

Metabolic Reprogramming (e.g., Glycolytic Switch)

Cysteinyl leukotrienes are implicated in the metabolic reprogramming of cells, a hallmark of cancer. Pre-clinical studies suggest that CysLT signaling can influence a shift towards aerobic glycolysis, often referred to as the Warburg effect. This metabolic switch allows cancer cells to rapidly generate ATP and provides the necessary building blocks for proliferation. Research indicates that leukotrienes can induce tumor cell proliferation and metastasis, and inhibiting the enzyme responsible for their synthesis, arachidonate 5-lipoxygenase (ALOX5), can modulate T-cell aggregation and reduce tumor metastasis. Furthermore, studies using CysLT1 receptor knockout mice have revealed significant alterations in pulmonary glucose homeostasis, suggesting a broader role for this signaling pathway in regulating metabolism. The absence of the CysLT1 receptor was found to significantly reduce glucose levels in the bronchoalveolar lavage fluid, pointing to an impact on glucose uptake and utilization within the pulmonary environment. This evidence suggests that CysLTs may contribute to creating a metabolic phenotype in tumor cells that favors growth and survival.

Interaction with Tumor Stromal Microenvironment

Cysteinyl leukotrienes play a critical role in modulating the tumor microenvironment (TME), which is a complex ecosystem of cancer cells, stromal cells (like fibroblasts), immune cells, and the extracellular matrix. CysLTs contribute to the pro-tumorigenic inflammatory milieu within the TME. They can act as signaling molecules that facilitate communication between the tumor and its surrounding stroma, influencing processes such as angiogenesis, cell migration, and immune cell recruitment.

Pre-clinical research has shown that CysLTs can stimulate the proliferation of cancer-associated fibroblasts, which in turn remodel the extracellular matrix and secrete growth factors that support tumor progression. In models of chronic lymphocytic leukemia (CLL), for instance, the adhesion of tumor cells to stromal cells is crucial for their survival, and inhibiting the 5-lipoxygenase pathway can disrupt these vital interactions. Animal studies have demonstrated that antagonists of the CysLT1 receptor can inhibit tumorigenesis and the progression of cancers such as colorectal and lung cancer, underscoring the importance of this pathway in the TME.

Model SystemKey FindingImplication for Tumor MicroenvironmentReference
Rat C6 Glioma LTE4 selectively increased the permeability of the blood-tumor barrier.May affect drug delivery to the tumor or facilitate metastasis.
Chronic Lymphocytic Leukemia (CLL) co-culture Inhibition of the 5-LOX pathway decreased CLL cell adhesion to stromal cells.Disrupting CysLT signaling can interfere with survival signals from the microenvironment.
Various Animal Cancer Models CysLT1R antagonists inhibited tumorigenesis and progression.Targeting CysLT signaling is a potential therapeutic strategy for various cancers.

Other Emerging Biological Roles (Pre-clinical)

Beyond their role in cancer, pre-clinical studies have identified several other emerging biological functions for cysteinyl leukotrienes.

Contribution to Fibrosis Mechanisms

Cysteinyl leukotrienes are significant contributors to the pathogenesis of fibrosis, particularly in the lungs. Pre-clinical models of pulmonary fibrosis have shown that CysLTs are overproduced in fibrotic lungs. They promote key pro-fibrotic processes including fibroblast chemotaxis, proliferation, and the synthesis of collagen.

Studies using mice with targeted disruption of the LTC4 synthase gene, which is essential for CysLT biosynthesis, showed significant protection against bleomycin-induced pulmonary fibrosis. These mice exhibited reduced alveolar septal thickening and collagen deposition. Furthermore, CysLTs, particularly LTD4, have been shown to induce the proliferation of fibrocytes, which are circulating mesenchymal precursors that contribute to lung fibrogenesis. This effect is mediated through the CysLT1 receptor, as antagonists can block this mitogenic effect. The secretion of leukotrienes by senescent lung fibroblasts has also been identified as a mechanism that promotes pulmonary fibrosis.

Pre-clinical ModelIntervention/ObservationOutcomeKey CysLT Mediator
FITC-induced Fibrosis Mouse Model 5-LO-/- (leukotriene-deficient) miceProtected from fibrosisCysLTs
Bleomycin-induced Fibrosis Mouse Model LTC4 Synthase knockoutProtected against alveolar septal thickening and collagen depositionCysLTs
Murine and Human Fibrocytes (in vitro) Exogenous LTD4 administrationInduced dose-dependent proliferationLTD4
Senescent Lung Fibroblasts Secretion of leukotrienesInduced profibrotic signaling in naive fibroblastsCysLTs

Neuroinflammatory Processes (e.g., microglial activation)

Accumulating evidence from pre-clinical models points to a significant role for cysteinyl leukotrienes in neuroinflammatory processes. CysLTs and their receptors, CysLT1 and CysLT2, are expressed by various brain cells, including microglia, astrocytes, neurons, and vascular endothelial cells. In response to insults like cerebral ischemia or in the context of neurodegenerative diseases, the expression and activation of these receptors are altered.

Microglia, the resident immune cells of the central nervous system, are key players in neuroinflammation. CysLTs can modulate microglial activation. Studies have shown that in neuron-microglial co-cultures, LTD4 can induce neuronal injury, an effect that is mediated indirectly through microglial activation. The 5-lipoxygenase activating protein (FLAP), which is crucial for leukotriene synthesis, is expressed exclusively in microglia within the brain. Ablation of microglia in animal models leads to a significant reduction in the expression of FLAP and the CysLT1 receptor, highlighting the central role of these cells in the brain's leukotriene pathway. Targeting the CysLT pathway is therefore being investigated as a potential therapeutic strategy for neuroinflammatory-related diseases.

Impact on Renal Physiology (e.g., N-acetyl-LTE4 elimination)

The kidneys play a crucial role in the metabolism and elimination of cysteinyl leukotrienes. Pre-clinical studies using isolated perfused rat and pig kidneys have provided detailed insights into these processes. The kidney actively metabolizes all CysLTs (LTC4, LTD4, and LTE4) to a final, key metabolite, N-acetyl-leukotriene E4 (N-acetyl-LTE4).

In the isolated perfused rat kidney model, LTC4 is completely metabolized to N-acetyl-LTE4, which is found in both the perfusion medium and the urine. The presence of albumin in the perfusion medium slows down this metabolic process and prevents the excretion of N-acetyl-LTE4 into the urine. Further studies have localized these metabolic steps within the kidney, showing that isolated glomeruli can convert LTC4 to LTD4 and LTE4, while isolated tubuli are responsible for the final conversion of LTE4 to N-acetyl-LTE4. This demonstrates a sophisticated intra-renal system for processing and preparing CysLTs for elimination.

Response to Oxidative Stress

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that have a multifaceted role in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates. Pre-clinical models suggest that the CysLT signaling pathway can both contribute to and protect against oxidative damage depending on the specific tissue and pathological context.

In models of neuroinflammation, CysLTs are implicated in exacerbating oxidative stress. researchgate.net The expression of CysLT receptors has been observed to increase in astrocytes, microglia, and neuronal cells in conditions like Alzheimer's disease, suggesting an active role in chronic neuroinflammation. researchgate.net This process is closely linked with oxidative stress, where CysLTs influence neuronal excitability and synaptic plasticity, ultimately contributing to neurodegeneration. researchgate.net Similarly, in noise-induced cochlear injury, pathophysiological mechanisms involving oxidative stress are thought to be significant. pnas.org Studies have shown that the expression of the CysLT receptor 1 (CysLTR1) increases in the cochlea following acoustic overstimulation, implying that the CysLTs–CysLTR1 signaling pathway may contribute to the development of this type of injury, which has an oxidative stress component. pnas.org

Conversely, some research indicates a protective role for CysLTs against oxidative stress. In a model of irritant-induced asthma, the CysLT1 receptor was found to be protective against oxidative stress. nih.gov Furthermore, leukotriene C4 has been identified as a major trigger of stress-induced oxidative DNA damage. nih.gov The relationship is complex, as oxidative stress can also regulate the production of CysLTs. In studies using bone marrow-derived mast cells, it was demonstrated that oxidative stress can suppress the generation of cysteinyl leukotrienes. nih.govresearchgate.net Treatment with the sulfhydryl-reactive oxidant diamide, which acutely induces oxidative stress, was shown to reduce the activity of leukotriene C4 synthase, the enzyme responsible for producing LTC4. nih.gov

Table 1: Role of Cysteinyl Leukotrienes in Oxidative Stress in Pre-clinical Models

Model System Key Findings Implication Reference
Neuroinflammation (e.g., Alzheimer's Disease models) Increased expression of CysLT receptors in astrocytes, microglia, and neuronal cells. CysLTs contribute to oxidative stress and neurodegeneration. researchgate.net
Noise-Induced Cochlear Injury (Mouse model) Increased expression of CysLTR1 in the cochlea after noise exposure. CysLTs–CysLTR1 signaling may contribute to the pathology. pnas.org
Irritant-Induced Asthma (Mouse model) CysLT1 receptor signaling was shown to be protective against oxidative stress. CysLTs may have a protective, context-dependent role. nih.gov
Bone Marrow-Derived Mast Cells (Mouse) Oxidative stress induced by diamide reduced LTC4 synthase activity. Oxidative stress can suppress CysLT generation. nih.gov

Autophagic Activity Regulation

Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. nih.gov Dysregulation of autophagy is linked to various age-related diseases. The cysteinyl leukotriene signaling pathway has been identified as a key modulator of this process, particularly in retinal pigment epithelial (RPE) cells, which are highly dependent on efficient autophagy for their function and integrity. nih.gov

Pre-clinical studies using the ARPE-19 human RPE cell line have demonstrated that the Cysteinyl Leukotriene Receptor 1 (CysLTR1) is a potential regulator of both basal (the cell's routine housekeeping) and adaptive (in response to stress) autophagy. nih.gov The inhibition of CysLTR1 using antagonists like zafirlukast and montelukast (B128269) was found to have a biphasic effect on autophagosome formation and lysosomal degradation. nih.gov This effect was dependent on the cell's autophagic activity at the time of treatment. nih.gov Specifically, both antagonists affected lysosomal degradation, but only zafirlukast was observed to regulate the formation of autophagosomes. nih.gov

Furthermore, when autophagy was induced by stressors such as dexamethasone treatment or serum shock, antagonizing CysLTR1 repressed this induced autophagic activity. nih.gov These findings identify CysLTR1 as a significant player in the chronobiological regulation of autophagy in RPE cells, suggesting its involvement in cellular stress responses and immunoregulation through the modulation of this critical maintenance pathway. nih.gov

Table 2: Regulation of Autophagy by CysLTR1 in a Pre-clinical Model

Cell Model Intervention Key Markers Analyzed Findings Reference
ARPE-19 (Human Retinal Pigment Epithelial Cell Line) CysLTR1 antagonists (zafirlukast, montelukast) LC3-II, SQSTM1, LC3B particles CysLTR1 inhibition had a biphasic effect on autophagosome formation and lysosomal degradation. nih.gov
ARPE-19 (Human Retinal Pigment Epithelial Cell Line) Dexamethasone treatment and serum shock (to induce autophagy) + CysLTR1 antagonists Autophagic activity CysLTR1 antagonization repressed induced autophagy. nih.gov

Role in Parasitic Infections (e.g., Schistosomiasis)

Schistosomiasis is a debilitating tropical disease caused by parasitic flatworms of the genus Schistosoma. nih.govfrontiersin.orgresearchgate.net The primary pathology of the disease is not caused by the worms themselves, but by the host's immune response to eggs that become trapped in tissues like the liver, leading to chronic Th2-driven fibrogranulomatous inflammation. nih.govfrontiersin.orgnih.gov Cysteinyl leukotrienes, as potent drivers of Th2 immunity, have been investigated for their role in the immunopathology of this parasitic infection. nih.govfrontiersin.orguct.ac.za

In murine models of chronic schistosomiasis (Schistosoma mansoni infection), the CysLT pathway, particularly signaling through the CysLTR1, has been shown to be a critical mediator of fibroproliferative pathology. nih.govfrontiersin.orgnih.gov Studies using mice genetically deficient in CysLTR1 (cysLTR1-/- mice) revealed significant insights. During chronic infection, these knockout mice exhibited markedly reduced hepatic granulomatous inflammation, hepatic fibrosis, and lower production of the Th2 cytokine IL-4 in the liver compared to wild-type control mice. nih.govfrontiersin.orguct.ac.za A similar reduction in liver pathology was also observed during the acute phase of schistosomiasis. nih.govfrontiersin.org

Pharmacological blockade of CysLTR1 using the antagonist montelukast, especially in combination with the standard anti-schistosomal drug praziquantel, also proved effective. nih.govfrontiersin.orgnih.gov This combination therapy reduced hepatic inflammation and the parasite egg burden in chronically infected mice. nih.govfrontiersin.org Interestingly, this treatment also led to an expansion of regulatory T cells (Tregs), which may contribute to the dampening of the excessive inflammatory response. nih.govfrontiersin.org These findings collectively demonstrate that CysLTR1 is a key player in mediating the harmful fibrogranulomatous pathology in schistosomiasis and suggest that targeting this receptor could be a potential host-directed therapy to ameliorate the disease's severity. nih.govnih.govuct.ac.za

Table 3: Effects of CysLTR1 Disruption in a Murine Model of Schistosomiasis

Model/Intervention Organ/Tissue Key Pathological/Immunological Parameters Measured Outcome of CysLTR1 Disruption/Blockade Reference
cysLTR1-/- mice (Chronic S. mansoni infection) Liver Granulomatous inflammation, Fibrosis, IL-4 production Significantly reduced inflammation, fibrosis, and IL-4. nih.govfrontiersin.orguct.ac.za
cysLTR1-/- mice (Acute S. mansoni infection) Liver Liver pathology Reduced liver pathology. nih.govfrontiersin.org
Wild-type mice + Montelukast & Praziquantel (Chronic S. mansoni infection) Liver Hepatic inflammation, Parasite egg burden Reduced inflammation and egg burden. nih.govfrontiersin.org
Wild-type mice + Montelukast & Praziquantel (Chronic S. mansoni infection) Immune System Regulatory T cells (Tregs) Expansion of Tregs. nih.govfrontiersin.org

Pharmacological Modulation of Cysteinyl Leukotriene Pathways

Leukotriene Synthesis Inhibitors (e.g., 5-LO Inhibitors)

Leukotriene synthesis inhibitors act by targeting key enzymes in the biosynthetic cascade of leukotrienes. The primary target in this class is the 5-lipoxygenase (5-LO) enzyme. wikipedia.orgpatsnap.com

Mechanism of Action and Enzyme Specificity

The synthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane phospholipids (B1166683). japi.org The enzyme 5-lipoxygenase (5-LO), in conjunction with its activating protein (FLAP), catalyzes the initial two steps in the conversion of arachidonic acid into leukotrienes. nih.gov This process yields an unstable intermediate, leukotriene A4 (LTA4), which is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). pharmgkb.orgpatsnap.com

5-LO inhibitors, such as Zileuton, exert their effect by directly and specifically binding to the 5-lipoxygenase enzyme, thereby preventing the formation of all leukotrienes. patsnap.comdrugbank.comfda.gov This inhibition is highly specific, with minimal to no effect on other related enzymes in the eicosanoid pathway, such as cyclooxygenases or other lipoxygenases. pharmgkb.org By blocking the pathway at this early stage, these inhibitors effectively reduce the levels of all subsequent leukotriene products, leading to a decrease in inflammation, bronchoconstriction, and mucus secretion associated with conditions like asthma. patsnap.comfda.gov Some natural compounds, including boswellic acids from Boswellia serrata, have also been shown to inhibit the 5-LOX enzyme. umich.eduamazonaws.commedex.com.bd

Table 1: Characteristics of 5-Lipoxygenase Inhibitors

Inhibitor Mechanism Key Characteristics
Zileuton Direct, specific inhibitor of 5-lipoxygenase (5-LO). patsnap.comdrugbank.comfda.gov Orally active; inhibits the formation of LTB4, LTC4, LTD4, and LTE4. drugbank.comwikipedia.org Both R(+) and S(-) enantiomers are pharmacologically active. fda.govfda.gov
Boswellic Acids Inhibit 5-lipoxygenase (5-LOX) enzyme. umich.eduamazonaws.commedex.com.bd Active compounds from Boswellia serrata; used in traditional medicine for anti-inflammatory effects. umich.edu

Cysteinyl Leukotriene Receptor Antagonists (LTRAs)

Cysteinyl leukotriene receptor antagonists (LTRAs) represent a major class of therapeutic agents that act by blocking the action of cysteinyl leukotrienes at their specific cell surface receptors. wikipedia.org The primary receptors for CysLTs are the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R). nih.govpharmgkb.org

Mechanisms of CysLT1R Antagonism

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that is predominantly activated by LTD4, followed by LTC4 and LTE4. nih.gov Antagonists such as Montelukast (B128269), Zafirlukast, and Pranlukast are highly selective and competitive antagonists of the CysLT1 receptor. nih.govdrugbank.compatsnap.comwikipedia.org They bind with high affinity to the CysLT1 receptor, physically blocking the binding of cysteinyl leukotrienes. nih.govnih.gov This antagonism prevents the receptor from initiating the intracellular signaling cascades that lead to the pathophysiological effects of CysLTs, such as smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment. patsnap.comnih.govwikipedia.org

Crystal structures of CysLT1R in complex with Zafirlukast and Pranlukast have provided detailed insights into their binding modes and the mechanism of antagonism, revealing unique ligand-binding sites and receptor plasticity. nih.gov

Effects on Downstream Signaling and Cellular Responses

Activation of CysLT receptors, particularly CysLT1R, initiates a cascade of intracellular signaling events. As G-protein coupled receptors, they primarily signal through Gq/11, leading to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C. nih.gov

By blocking the CysLT receptors, LTRAs prevent these downstream signaling events. wikipedia.org This inhibition leads to a variety of cellular responses, including:

Reduced Inflammation: LTRAs decrease the recruitment and activation of inflammatory cells like eosinophils into the airways. japi.orgpatsnap.com

Decreased Smooth Muscle Contraction: By blocking the CysLT1 receptors on airway smooth muscle cells, LTRAs prevent the bronchoconstriction that is characteristic of asthma. wikipedia.org

Reduced Mucus Secretion: Antagonism of CysLT1 can lead to a decrease in mucus hypersecretion. japi.orgpatsnap.com

Inhibition of NF-κB Pathway: Studies have shown that Zafirlukast can suppress the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response. nih.gov Similarly, CysLT2R antagonism has been shown to inhibit the NF-κB pathway in microglia. nih.gov

Pre-clinical Efficacy in Animal Models of Disease

The therapeutic potential of modulating the cysteinyl leukotriene pathway has been demonstrated in various pre-clinical animal models for a range of diseases.

Inflammation: In animal models, LTRAs have been shown to effectively reduce inflammation. For instance, Zafirlukast was found to protect against TNF-α-induced endothelial inflammation by suppressing the expression of adhesion molecules and pro-inflammatory cytokines. nih.gov In a rat model of zymosan-induced inflammation, a nasal spray containing Enisamium Iodide, which may act on the leukotriene pathway, demonstrated anti-inflammatory properties comparable to ibuprofen. researchgate.net Furthermore, the 5-LO inhibitor Zileuton was shown to nearly eliminate severe anaphylactic reactions to food allergens in mice by blocking leukotriene production in the gut. bioengineer.org

Cancer: The overexpression of CysLT1R has been observed in colorectal cancer (CRC). In pre-clinical studies, LTRAs have shown potential as chemopreventive agents. nih.gov Montelukast, for example, has been shown to induce apoptosis in CRC cells. nih.gov

Schistosomiasis: While direct pre-clinical evidence for LTRAs in schistosomiasis is less documented in the provided search results, the known anti-inflammatory properties of these agents suggest a potential therapeutic role, given the inflammatory nature of the disease. Further research in this specific area is warranted.

Table 2: Pre-clinical Efficacy of Cysteinyl Leukotriene Pathway Modulators

Compound Class Animal Model Disease Key Findings
5-LO Inhibitor (Zileuton) Mice Food Allergy/Anaphylaxis Nearly abolished severe anaphylactic reactions to peanut extract by blocking leukotriene production. bioengineer.org
CysLT1R Antagonist (Zafirlukast) Endothelial Cell Culture (in vitro) Endothelial Inflammation Suppressed TNF-α-induced expression of adhesion molecules and inflammatory cytokines. nih.gov
CysLT1R Antagonist (Montelukast) In vivo (referenced) Colorectal Cancer Shown to have chemopreventive effects and induce apoptosis in CRC cells. nih.gov
Leukotriene Pathway Modulator (Enisamium Iodide) Rat Zymosan-induced paw edema Demonstrated significant anti-inflammatory activity. researchgate.net

Genetic and Genomic Aspects in Cysteinyl Leukotriene Research

Polymorphisms in Leukotriene Synthesis Pathway Genes

The synthesis of CysLTs from arachidonic acid is a multi-step enzymatic process. Genetic variants in the key enzymes of this pathway, namely leukotriene C4 synthase (LTC4S) and 5-lipoxygenase (5-LOX), can result in variable production of these potent inflammatory mediators. frontiersin.org

Leukotriene C4 synthase is the pivotal enzyme that catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (B108866) to form leukotriene C4 (LTC4), the parent compound of the CysLTs. mdpi.comwikigenes.org The gene encoding LTC4S is located on chromosome 5q35. wikigenes.org Variations in this gene can influence CysLT production and have been associated with asthma and variable responses to treatment.

Other identified variants in the LTC4S gene, such as c.312-16 T>C and c.59-10 C>A, have also been noted in pediatric asthma patients, suggesting a broader spectrum of genetic influence on the pathway. termedia.pl

GeneVariant (rsID)LocationAssociated Phenotype/Finding
LTC4S-444A>C (rs730012)PromoterAssociated with asthma severity, aspirin-intolerant asthma, and altered response to leukotriene receptor antagonists. frontiersin.orgnih.govnih.govnih.gov
LTC4S-1072G>A (rs3776944)PromoterAssociated with atopic asthma. nih.gov

The 5-lipoxygenase (5-LOX) enzyme, encoded by the ALOX5 gene on chromosome 10, catalyzes the initial steps in leukotriene biosynthesis, converting arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into LTA4. mdpi.comwikipedia.orgresearchgate.net Polymorphisms in ALOX5 can significantly impact the production of all leukotrienes.

A well-studied polymorphism involves a variable number of tandem repeats (VNTR) of the sequence GGGCCGG in the Sp1-binding motif within the gene's promoter region. frontiersin.orgjohnshopkins.edu The most common allele contains five repeats (wild-type). Variant alleles typically have three, four, or six repeats. These variants can reduce the transcription of the ALOX5 gene, leading to lower enzyme levels. wikipedia.org However, paradoxically, carrying two copies of a non-5-repeat variant allele has been associated with significantly higher urinary levels of leukotriene E4 (LTE4), indicating increased CysLT exposure. johnshopkins.edu This genetic makeup is also linked to reduced lung function and potentially worse asthma control in children. johnshopkins.edu While this promoter polymorphism may not predict asthma risk itself, it is considered a significant determinant of the leukotriene burden associated with bronchoconstriction. frontiersin.org

Other SNPs within the ALOX5 gene, such as rs4987105 and rs4986832, have also been identified and statistically associated with the response to montelukast (B128269), suggesting that multiple variants within this gene can influence treatment outcomes. researchgate.net

GeneVariant (rsID)LocationAssociated Phenotype/Finding
ALOX5Sp1 Tandem Repeat (rs59439148)PromoterAffects gene transcription. Homozygosity for variant alleles is associated with increased CysLT production and reduced lung function. frontiersin.orgjohnshopkins.edu
ALOX5rs4987105Gene BodyAssociated with clinical response to montelukast. researchgate.net
ALOX5rs4986832Gene BodyAssociated with clinical response to montelukast. researchgate.net

Genetic Variability of Cysteinyl Leukotriene Receptors

CysLTs exert their biological effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R). frontiersin.org Genetic variability in the genes encoding these receptors can alter their expression, ligand affinity, and signaling capacity, thereby influencing the inflammatory response.

The CYSLTR1 gene, located on the X chromosome, encodes the CysLT1 receptor, which is the primary target for leukotriene receptor antagonist drugs like montelukast and zafirlukast. mdpi.comwikipedia.org Polymorphisms in this gene are associated with asthma susceptibility and treatment response.

Several SNPs in the 5' upstream (promoter) region of CYSLTR1, including -634C>T, -475A>C, and -336A>G, have been identified. uwa.edu.au In a Korean population, a specific haplotype composed of the minor alleles of these three SNPs ([T-C-G]) was associated with an increased risk of aspirin-intolerant asthma in males. uwa.edu.au Functional studies showed that this risk-associated haplotype led to enhanced gene expression, suggesting a mechanism for increased receptor availability and heightened sensitivity to CysLTs. uwa.edu.au The -634C>T promoter polymorphism has also been independently associated with a clinical requirement for leukotriene receptor antagonists, with the variant genotype leading to higher CysLT1R expression levels. frontiersin.org

Another variant, a G300S substitution (glycine to serine at amino acid position 300), has been linked to atopy in the genetically isolated population of Tristan da Cunha. wikipedia.org Functional analysis of the 300S variant receptor showed increased sensitivity to both LTD4 and LTC4, providing a mechanistic basis for its association with atopy. wikipedia.org

GeneVariant (rsID)LocationAssociated Phenotype/Finding
CYSLTR1-634C>TPromoterAssociated with higher CysLT1R expression and clinical need for leukotriene receptor antagonists. frontiersin.org
CYSLTR1-475A>C & -336A>GPromoterHaplotypes involving these SNPs are associated with aspirin-intolerant asthma and altered gene expression. uwa.edu.au
CYSLTR1G300SCoding RegionAssociated with atopy and increased receptor sensitivity to LTC4 and LTD4. wikipedia.org
CYSLTR1927T>C3' UTRInvestigated in children with asthma and atopic dermatitis. nih.gov

The CYSLTR2 gene, located on chromosome 13q14, encodes the CysLT2 receptor. wikipedia.org While also activated by CysLTs, it has a different pharmacological profile than CysLT1R and is not blocked by current leukotriene antagonist drugs. nih.gov Genetic variations in CYSLTR2 are linked to atopic asthma and may influence disease pathways. frontiersin.orgnih.gov

A significant variant is the 601A>G polymorphism, which results in a methionine to valine substitution at amino acid 201 (Met201Val or M201V). frontiersin.orgresearchgate.net This variant was first identified in the Tristan da Cunha founder population, which has a high prevalence of asthma. frontiersin.org The Met201Val variant is associated with atopic asthma and has been shown to be inactivating in vitro, with reduced ligand binding and signaling capacity in response to CysLTs. frontiersin.orgwikipedia.org

Polymorphisms in the promoter and 3'-untranslated region (3'-UTR) of CYSLTR2 have also been shown to have functional consequences. nih.gov For example, the promoter variant c.-819G>T and the 3'-UTR variant c.2078C>T can affect the transcription and stability of the gene's mRNA. nih.gov A haplotype containing the rare alleles of these SNPs was associated with higher CysLTR2 protein expression and susceptibility to aspirin intolerance in asthmatics, suggesting that increased CysLT2R signaling can contribute to disease pathology. nih.gov

GeneVariant (rsID)LocationAssociated Phenotype/Finding
CYSLTR2Met201Val (M201V) (rs41347648)Coding RegionAssociated with atopic asthma; variant shows reduced receptor affinity and signaling. frontiersin.orgwikipedia.orgresearchgate.netresearchgate.net
CYSLTR2c.-819G>T (rs7324991)PromoterAffects transcriptional efficiency; associated with aspirin hypersensitivity. nih.gov
CYSLTR2c.2078C>T3' UTRAffects mRNA stability; associated with aspirin hypersensitivity. nih.gov
CYSLTR2rs912277 & rs912278Gene BodyAssociated with clinical response (peak expiratory flow) to montelukast. researchgate.net

Pharmacogenomics of Leukotriene-Modifying Therapies

The substantial interindividual variability observed in the response to leukotriene-modifying therapies is a key challenge in clinical practice. nih.gov Pharmacogenomics seeks to explain this variability by linking it to genetic polymorphisms in the CysLT pathway. nih.govmdpi.com Variations in genes involved in both the synthesis of CysLTs and their receptor-mediated signaling can mechanistically alter a patient's response to these drugs.

Genetic variants that lead to an increased "leukotriene burden" may define a subgroup of patients who are most likely to benefit from therapies that block this pathway. For example, individuals with ALOX5 promoter variants that result in higher CysLT production show a more pronounced response to leukotriene modifiers. frontiersin.orgjohnshopkins.edu Similarly, polymorphisms in CYSLTR2 (rs912277 and rs912278) and ALOX5 (rs4987105 and rs4986832) have been associated with an 18-25% improvement in peak expiratory flow in patients treated with montelukast, whereas patients with the wild-type alleles showed only marginal improvement. researchgate.net This suggests that these variants may predispose a minority of individuals to excessive CysLT concentrations, creating a distinct asthma phenotype that is highly responsive to leukotriene modifier therapy. researchgate.netnih.gov

Conversely, some genetic variations are associated with a poorer response. The A-444C polymorphism in the LTC4S gene has been linked to an altered response to zafirlukast. nih.gov A meta-analysis found that patients homozygous for the A allele (AA genotype) had smaller improvements in lung function when treated with non-selective CysLT receptor antagonists compared to those with the C allele. nih.gov This suggests that the genetic makeup of the LTC4S enzyme can directly influence the efficacy of drugs targeting the CysLT receptor.

The interplay between multiple genes adds another layer of complexity. The combined study of polymorphisms in different genes of the leukotriene pathway may better explain the observed differences in drug response than analyzing single polymorphisms in isolation. nih.govnih.gov Understanding these genetic determinants holds the promise of individualizing pharmacotherapy, allowing for the selection of patients most likely to respond favorably to leukotriene modifiers while avoiding ineffective treatment in others. nih.gov

Gene PathwayGene & VariantMechanistic Insight from Genetic VariationImplication for Leukotriene-Modifying Therapy
Leukotriene Synthesis ALOX5 (Promoter variants)Increased production of cysteinyl leukotrienes, leading to a higher "leukotriene burden". frontiersin.orgjohnshopkins.eduPatients with these variants may have a more robust positive response to leukotriene modifiers. researchgate.netresearchgate.net
Leukotriene Synthesis LTC4S (-444A>C)The A allele is associated with a less favorable response phenotype. nih.govAA homozygotes may show a diminished improvement in lung function with CysLT receptor antagonists. nih.gov
Leukotriene Receptors CYSLTR1 (Promoter variants)Increased expression of the CysLT1 receptor, potentially heightening sensitivity to leukotrienes. uwa.edu.aufrontiersin.orgMay indicate a greater clinical need for CysLT1R antagonists. frontiersin.org
Leukotriene Receptors CYSLTR2 (rs912277, rs912278)May predispose individuals to excessive CysLT concentrations, creating a distinct asthma phenotype. researchgate.netPatients with variant genotypes show significantly greater improvement in lung function with montelukast. researchgate.netresearchgate.net

Emerging Concepts and Future Research Directions

Elucidation of Novel Cysteinyl Leukotriene Receptors and Their Functions

The biological actions of CysLTs are primarily mediated through two well-characterized G protein-coupled receptors (GPCRs): CysLT1R and CysLT2R. aai.orgnih.gov CysLT1R has a high affinity for LTD4 and is the target of widely used asthma medications like montelukast (B128269). nih.govharvard.edu CysLT2R binds LTC4 and LTD4 with roughly equal affinity. harvard.edunih.gov However, a significant body of evidence points to the existence of additional, as-yet-uncharacterized receptors.

A key area of investigation revolves around LTE4, the most stable CysLT and a major biomarker in biological fluids. nih.govwikipedia.org LTE4 binds poorly to both CysLT1R and CysLT2R, yet it provokes potent pro-inflammatory responses, especially in patients with aspirin-exacerbated respiratory disease (AERD). nih.govharvard.edunih.gov This suggests that LTE4 may act through a distinct, unidentified receptor. wikipedia.orgnih.gov One candidate that has emerged is the GPR99 protein, which has been identified as a potential third CysLT receptor with a preference for LTE4. altmeyers.org The ongoing effort to isolate and characterize novel LTE4-specific receptors is a critical frontier in leukotriene research. wikipedia.org

Table 1: Overview of Key Cysteinyl Leukotriene Receptors

Receptor Primary Ligands (Order of Potency) Key Functions & Characteristics
CysLT1R LTD4 > LTC4 >> LTE4 nih.govwikipedia.org Mediates bronchoconstriction, vascular permeability, and inflammation; target of current leukotriene receptor antagonist drugs. harvard.edunih.gov Expressed on smooth muscle and myeloid cells. harvard.edu
CysLT2R LTC4 ≈ LTD4 > LTE4 harvard.edunih.gov Involved in inflammation, cardiovascular function, and endothelial cell responses. Resistant to current antagonist drugs. nih.govharvard.edu Expressed in heart, brain, and adrenal glands. nih.gov
GPR99 LTE4 (preferred) altmeyers.org A potential third CysLT receptor that may explain the potent biological effects of LTE4 not mediated by CysLT1R or CysLT2R. altmeyers.org

Intracrine Signaling Roles and Cellular Compartmentalization

Traditionally, CysLTs have been viewed as paracrine or autocrine mediators that are secreted and act on cell surface receptors. wikipedia.org However, emerging evidence reveals that they also function as intracrine signals, acting within the cell where they are synthesized. nih.govscienceopen.com

Studies have shown that LTC4, the parent CysLT, can signal from intracellular compartments. nih.gov In human eosinophils, LTC4 generated at intracellular lipid bodies acts on a novel intracellular CysLT receptor—distinct from CysLT1R and CysLT2R—to trigger the release of IL-4. nih.gov This intracrine pathway appears to be selectively involved in mobilizing specific cytokines for secretion. nih.gov Furthermore, CysLT receptors are not confined to the plasma membrane; both CysLT1R and CysLT2R can be located on the nuclear membrane. wikipedia.orgnih.gov In response to cellular stress, LTC4 can trigger the nuclear translocation of its receptors, leading to the generation of reactive oxygen species (ROS) and oxidative DNA damage. wikipedia.org This discovery of cellular compartmentalization and intracrine signaling adds a new layer of complexity to CysLT biology, with implications for cancer and other diseases. wikipedia.orgscienceopen.com

Advanced Analytical Methodologies and Biomarker Discovery

The ability to accurately measure CysLTs is fundamental to both research and clinical diagnostics. Due to the rapid conversion of LTC4 and LTD4, the stable end-product LTE4 has become the most important biomarker for monitoring the activation of the CysLT pathway. nih.govwikipedia.org Urinary LTE4 levels are a reliable indicator of systemic CysLT production and are often elevated during severe asthma attacks and in AERD. wikipedia.orgaltmeyers.org

Advancements in analytical techniques are crucial for further progress. Competitive assays like the Enzyme-Linked Immunosorbent Assay (ELISA) and chromatographic methods such as HPLC are standard tools for quantifying CysLTs. sapphire-usa.combioscience.co.uk The development of more sensitive and specific mass spectrometry-based methods (LC-MS) is enabling more precise measurement of CysLTs and their various metabolites in complex biological samples. sapphire-usa.com These advanced methodologies are critical for biomarker discovery, allowing researchers to correlate specific CysLT profiles with different disease states, assess patient responses to therapies, and identify individuals with genetic polymorphisms that lead to CysLT overproduction. nih.gov

Unraveling the Diverse Roles in Non-Classical Inflammatory and Cellular Contexts

While CysLTs are classically linked to allergic airway inflammation, their influence extends to a wide array of other pathological conditions. nih.gov Research is increasingly implicating the CysLT pathway in diseases not traditionally associated with these mediators.

Table 2: Research Findings on Non-Classical Roles of Cysteinyl Leukotrienes

Disease Area Key Findings Citations
Cardiovascular Disease CysLTs induce vasoconstriction, increase vascular permeability, and may play a role in atherogenesis by promoting macrophage phagocytosis and foam cell formation. wikipedia.orgahajournals.orgnih.gov
Cancer Increased expression of CysLT1R is found in colorectal, breast, and prostate cancers and is associated with poor prognosis. CysLT signaling can promote cancer cell proliferation and survival. wikipedia.orgnih.gov
Central Nervous System (CNS) Disorders CysLTs are implicated in brain injury, neuroinflammation, and neurodegenerative diseases like Alzheimer's, where they can exacerbate damage by promoting microglial activation and Aβ plaque generation. They may also decrease the integrity of the blood-brain barrier. nih.govwikipedia.orgnih.gov
Fibrosis CysLTs act as autocrine and paracrine regulators of fibrocyte function, promoting their proliferation and contributing to the fibrotic process in the lungs. nih.gov

These findings highlight that CysLTs are multifaceted mediators whose roles go far beyond bronchoconstriction. nih.govnih.gov Their involvement in fundamental cellular processes like proliferation and migration positions them as key players in a variety of chronic inflammatory and proliferative diseases. wikipedia.orgnih.gov

Development of Novel Research Tools and Genetic Models

Progress in understanding the complex biology of CysLTs is heavily dependent on the development of sophisticated research tools. The creation of genetic models, particularly knockout mice lacking specific enzymes, transporters, or receptors in the CysLT pathway, has been instrumental. aai.org For example, mice lacking the CysLT1 receptor have been crucial for dissecting its specific functions in immune and inflammatory responses. aai.org

In addition to genetic models, the development of novel pharmacological tools is essential. This includes receptor-selective reagents that can distinguish between the functions of CysLT1R and CysLT2R. aai.org For instance, the creation of N-methyl-LTC4, a potent and selective agonist for the CysLT2 receptor, provides a valuable tool to specifically investigate the roles of this receptor subtype in vitro and in vivo. researchgate.net Furthermore, identifying polymorphisms in genes like ALOX5 (which codes for 5-lipoxygenase) helps researchers link genetic variations to disease susceptibility and treatment response. nih.gov The continued development of these genetic and pharmacological tools will be critical for translating emerging concepts in CysLT biology into new therapeutic strategies. annualreviews.org

Q & A

Basic Research Questions

Q. What are the standard protocols for preparing and analyzing Cysteinyl Leukotriene HPLC Mixture II in experimental settings?

  • Methodological Answer : The mixture typically contains LTC4, LTD4, LTE4, LTF4, N-acetyl LTE4, and PGB2, with each component ≥98% pure and stable at -80°C for ≥6 months . For analysis, sample preparation involves dissolving the mixture in a degassed solvent system (e.g., acetonitrile:water at 20:80 v/v, pH 2.5), followed by filtration through a 0.45 μm nylon membrane . HPLC separation is achieved using a reversed-phase C18 column with gradient elution (e.g., methanol/water/acetic acid mixtures). Detection employs UV absorbance at 280 nm for leukotrienes and 270 nm for PGB2, with retention times validated against certified standards .

Q. How do researchers validate the accuracy and precision of HPLC methods for quantifying cysteinyl leukotrienes in biological matrices?

  • Methodological Answer : Validation requires:

  • Linearity : Calibration curves spanning 0.1–100 ng/mL, with R² > 0.99 for all analytes.
  • Recovery Studies : Spiking known leukotriene amounts into plasma/serum; recovery rates should exceed 85% .
  • Intra-/Inter-day Precision : Coefficient of variation (CV) < 10% for replicate injections .
  • Limit of Detection (LOD) : Defined as signal-to-noise ratio ≥3 (e.g., 0.05 ng/mL for LTE4) .
    • Cross-validation with radioimmunoassay (RIA) is recommended to confirm specificity, especially in complex samples like bile or urine .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between HPLC and radioimmunoassay (RIA) data when quantifying cysteinyl leukotrienes in vivo?

  • Methodological Answer : Discrepancies often arise due to:

  • Matrix Effects : Bile salts or proteins in biological samples can interfere with RIA antibodies but not HPLC. Pre-treatment with solid-phase extraction (SPE) improves RIA accuracy .
  • Metabolite Cross-Reactivity : RIA may detect structurally similar metabolites (e.g., N-acetyl LTE4). Use HPLC to isolate individual leukotrienes before RIA quantification .
  • Sensitivity Differences : RIA detects picomolar levels, whereas HPLC requires nanogram quantities. Combine both methods for comprehensive profiling (e.g., quantifying hepatobiliary LTE4NAc in rats) .

Q. How can co-elution of structurally similar leukotrienes (e.g., LTD4 vs. LTE4) be addressed during HPLC method development?

  • Methodological Answer :

  • Gradient Optimization : Adjust methanol/water ratios to increase resolution. For example, a 40–65% methanol gradient over 20 minutes separates LTD4 (retention time: 12.3 min) from LTE4 (14.8 min) .
  • Column Selection : Use columns with smaller particle sizes (e.g., 2.6 μm) and higher plate counts (>15,000).
  • Tandem Mass Spectrometry (LC-MS/MS) : For unresolved peaks, employ MRM (multiple reaction monitoring) to distinguish isomers via unique fragmentation patterns .

Q. What experimental design considerations are critical when studying leukotriene receptor antagonist effects on cysteinyl leukotriene elimination?

  • Methodological Answer :

  • Dose-Response Curves : Test antagonists (e.g., MK-571, FPL55712) at 0.1–10 μM to identify IC50 values for hepatobiliary elimination inhibition .
  • Control for Bile Flow Changes : Antagonists like MK-571 increase bile flow, artificially elevating leukotriene recovery. Normalize data to bile volume or include a non-metabolized tracer (e.g., [3H]-ouabain) .
  • In Vivo vs. In Vitro Models : Operative trauma in rats stimulates endogenous leukotriene biosynthesis, mimicking human inflammatory states .

Clinical and Mechanistic Research Questions

Q. How does cysteinyl leukotriene receptor expression correlate with disease prognosis, and how can HPLC analysis inform therapeutic targeting?

  • Methodological Answer :

  • Biomarker Profiling : Elevated cysteinyl leukotriene receptor levels (e.g., CysLTR2 in tumors) correlate with poor prognosis in ocular melanoma . HPLC quantifies receptor-bound leukotrienes in biopsies, guiding antagonist selection (e.g., montelukast for CysLTR1-rich tumors) .
  • Therapeutic Monitoring : In asthma, HPLC detects urinary LTE4 reductions after zileuton (5-lipoxygenase inhibitor) treatment, confirming target engagement .

Q. What methodological challenges arise when analyzing leukotriene metabolites in human serum, and how are they mitigated?

  • Methodological Answer :

  • Low Abundance : Concentrations in serum are often <1 ng/mL. Use SPE preconcentration or derivatization with fluorescent tags (e.g., dansyl chloride) .
  • Oxidative Degradation : Add antioxidants (e.g., EDTA, BHT) during sample collection and store at -80°C .
  • Enzymatic Interference : Inhibit glutathione-dependent metabolism by adding serine-borate buffer to block γ-glutamyl transpeptidase .

Data Interpretation and Contradiction Analysis

Q. Why might total biliary recovery of 3H-leukotrienes increase after MK-571 treatment despite reduced metabolite concentrations?

  • Methodological Answer : MK-571 antagonizes LTD4-specific receptors, reducing cellular uptake and metabolism. Concurrently, it increases bile flow, diluting metabolite concentrations but enhancing overall excretion volume. Normalize data to bile flow rate or use mass-balance calculations to resolve this apparent contradiction .

Q. How can researchers differentiate between artefactual leukotriene signals and true biological production in trauma models?

  • Methodological Answer :

  • Sham Controls : Compare leukotriene levels in operated vs. non-operated animals.
  • Enzyme Inhibition : Pre-treat with 5-lipoxygenase inhibitors (e.g., zileuton); residual signals indicate exogenous contamination .
  • Stable Isotope Tracing : Use deuterated leukotriene internal standards to correct for extraction losses .

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